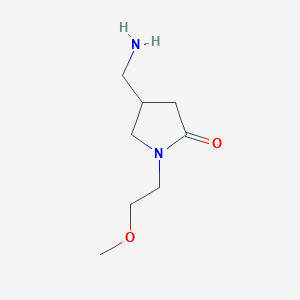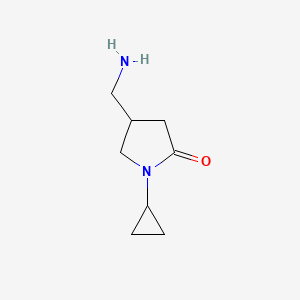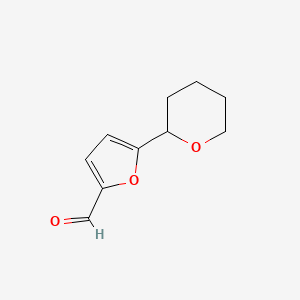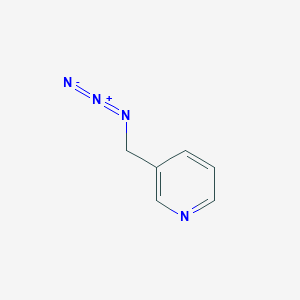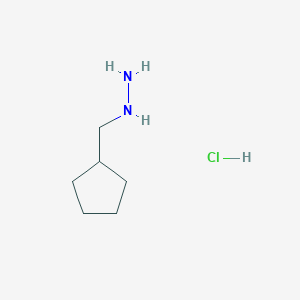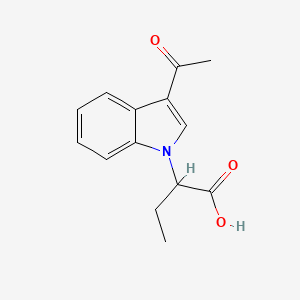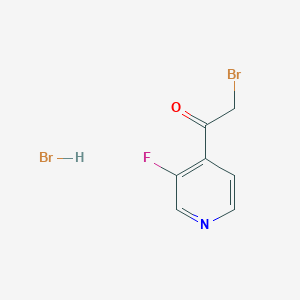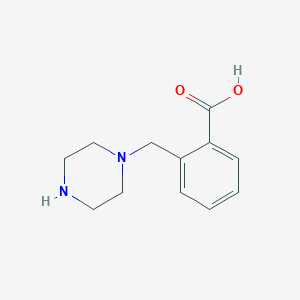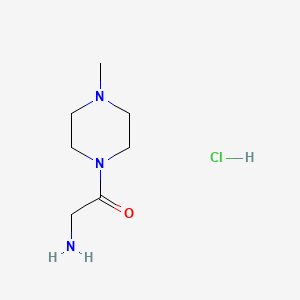![molecular formula C13H22N2O3 B1520714 tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate CAS No. 886449-72-5](/img/structure/B1520714.png)
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
Übersicht
Beschreibung
Tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (TBD) is an organic compound belonging to the class of spiro compounds. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. TBD has been widely studied in the scientific literature due to its versatile reactivity and its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangements
Studies on cyclohexane-5-spirohydantoin derivatives, including compounds related to tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, highlight their utility in forming supramolecular arrangements. The crystallographic analysis of these compounds reveals their ability to form solvent-free crystals and demonstrates the influence of substituents on the cyclohexane ring in dictating supramolecular structures. This research provides insights into the structural basis for the development of novel materials and potentially pharmacologically active molecules through supramolecular chemistry (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
Another study explores the synthesis of spirolactams as conformationally restricted pseudopeptides, aiming to serve as surrogates for dipeptides in peptide synthesis. The conformational analysis of these tripeptide analogues suggests their utility as mimetics for gamma-turns or distorted type II beta-turns, showcasing their potential application in the design of peptide-based therapeutics (Fernandez et al., 2002).
Synthesis and Structural Configuration
Further research has been conducted on the synthesis and relative configuration assignment of various diazaspiro[4.5]decanes, oxazaspiro[4.5]decanes, and dioxaspiro[4.5]decanes. These studies are crucial for understanding the stereochemical preferences of these compounds and their implications in synthetic and medicinal chemistry. The characterization of these compounds through NMR spectroscopy aids in elucidating their structural configurations, which is vital for their application in chemical synthesis (Guerrero-Alvarez et al., 2004).
Chemical Reactivity and Synthetic Applications
The reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with various reagents has been studied to develop synthetic methodologies for potential biologically active heterocyclic compounds. This research highlights the compound's utility as a precursor in the synthesis of heterocyclic molecules, underscoring its significance in the discovery and development of new pharmaceutical agents (Moskalenko & Boev, 2012).
Eigenschaften
IUPAC Name |
tert-butyl 10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-7-13(15)6-4-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRGDMKYRGVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



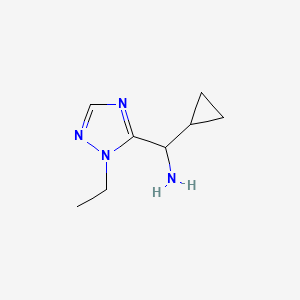
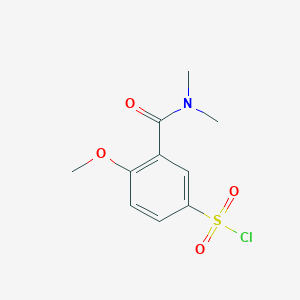
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)

